Superior CFTR Binding Affinity vs Glibenclamide
CFTRinh‑172 exhibits a dissociation constant (Kd) of ~300 nM for the CFTR chloride channel, whereas glibenclamide, the most commonly used comparator inhibitor, displays a Kd of ~200 µM under identical experimental conditions [1]. This represents a >660‑fold affinity advantage.
| Evidence Dimension | CFTR binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 300 nM |
| Comparator Or Baseline | Glibenclamide Kd ≈ 200 µM |
| Quantified Difference | ~667‑fold higher affinity for CFTRinh‑172 |
| Conditions | Short‑circuit current measurements in permeabilized FRT cells expressing human CFTR; cAMP stimulation with CPT‑cAMP (100 µM) |
Why This Matters
Higher affinity enables complete CFTR inhibition at sub‑micromolar concentrations, minimizing solvent exposure and off‑target risk in cell‑based assays.
- [1] Ma T, Thiagarajah JR, Yang H, Sonawane ND, Folli C, Galietta LJ, Verkman AS. Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion. J Clin Invest. 2002 Dec;110(11):1651-8. View Source
